5-[(6R)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile, also referred to by its PDB code 5A0A, has been investigated as an inhibitor of Human Neutrophil Elastase (HNE) []. HNE is a serine protease enzyme found in white blood cells and plays a role in the inflammatory response. Excessive HNE activity is implicated in various lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis [].
BAY-678 is a selective and potent inhibitor of human neutrophil elastase, a serine protease involved in various inflammatory processes. The compound is characterized by its ability to penetrate cell membranes effectively, making it suitable for therapeutic applications. Its chemical structure includes specific functional groups that contribute to its inhibitory activity against the enzyme, with an in vitro half-maximal inhibitory concentration (IC50) value of approximately 20 nanomolar .
BAY-678 acts primarily through the inhibition of human neutrophil elastase. The mechanism involves the formation of a stable complex between the enzyme and the compound, effectively blocking the active site and preventing substrate access. This interaction can be studied through various biochemical assays that measure enzymatic activity in the presence of BAY-678 .
The biological activity of BAY-678 is closely tied to its role as an elastase inhibitor. By inhibiting human neutrophil elastase, BAY-678 can modulate inflammatory responses associated with conditions such as acute lung injury and cystic fibrosis. Studies have shown that BAY-678 exhibits significant selectivity for human neutrophil elastase over other serine proteases, which may reduce potential side effects related to broader protease inhibition .
The synthesis of BAY-678 involves several steps typically found in organic chemistry. The process begins with the formation of key intermediates that are subsequently modified to yield the final product. Specific synthetic routes may vary depending on the desired purity and yield but generally include:
Detailed synthetic procedures can often be found in specialized chemical literature or patents related to the compound .
BAY-678 has potential applications in treating diseases characterized by excessive inflammation due to neutrophil elastase activity. These include:
Additionally, BAY-678 may serve as a valuable tool in research settings for studying elastase-related mechanisms in various diseases .
Interaction studies involving BAY-678 focus on its binding affinity and specificity towards human neutrophil elastase compared to other proteases. These studies typically utilize techniques such as:
Such studies have demonstrated that BAY-678 binds effectively within the active site of human neutrophil elastase, leading to significant inhibition .
BAY-678 is part of a broader class of elastase inhibitors. Similar compounds include:
Compound Name | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
Compound A | 25 | Moderate | Less selective than BAY-678 |
Compound B | 15 | High | Exhibits similar potency but different structure |
Compound C | 30 | Low | Broader inhibition profile |
BAY-678 stands out due to its high selectivity for human neutrophil elastase with an IC50 value significantly lower than many other inhibitors. This selectivity minimizes off-target effects and enhances its therapeutic potential in treating diseases linked to elastase activity .
BAY-678 features a central 3,4-dihydropyrimidin-2(1H)-one core structure that serves as the fundamental scaffold for this neutrophil elastase inhibitor [1] [2]. The dihydropyrimidinone ring system adopts a six-membered heterocyclic configuration containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 2 [2] [3]. This core architecture demonstrates the characteristic sp3 hybridization at carbon position 4, which creates a tetrahedral geometry that is crucial for the compound's three-dimensional structure and biological activity [1] [3].
The ring system exhibits reduced aromatic character compared to fully aromatic pyrimidines, allowing for greater conformational flexibility while maintaining structural stability [4]. The dihydropyrimidinone scaffold represents a privileged structure in medicinal chemistry, particularly for enzyme inhibition applications, due to its ability to form multiple hydrogen bonding interactions and its favorable pharmacokinetic properties [5] [6].
BAY-678 possesses defined stereochemistry at position 4 with an (R)-configuration as indicated by its systematic name: 5-[(4R)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile [1] [2] [7]. This R-stereocenter is critical for biological activity, as the inactive S-enantiomer demonstrates the importance of stereochemical precision for neutrophil elastase inhibition [7].
The stereoelectronic properties are significantly influenced by the arrangement of three key substituents. The acetyl group at position 5 provides electron-withdrawing character through its carbonyl functionality, creating a polarized electronic environment [1] [2]. The methyl group at position 6 contributes steric bulk and hydrophobic interactions, while the trifluoromethyl-substituted phenyl ring at position 1 introduces powerful electron-withdrawing effects through both inductive and field mechanisms [1] [8] [9].
The trifluoromethyl group exhibits exceptional electronegativity, creating a strong dipole moment that enhances the electrophilic character of adjacent regions [8] [9]. This substitution pattern generates intramolecular electronic communication between the aromatic and heterocyclic components, facilitating the compound's ability to interact with the enzyme active site through complementary electronic interactions [10] [11].
BAY-678 demonstrates varied solubility characteristics across different organic solvents, reflecting its amphiphilic molecular structure. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) with concentrations reaching 90-100 mg/mL (224.8-249.78 mM) [4] [5] [12]. This high DMSO solubility indicates strong hydrogen bonding capacity and favorable solvation interactions with the aprotic dipolar solvent.
Ethanol solubility is considerably lower at 4.3 mg/mL (10.74 mM), requiring sonication for complete dissolution [5]. The reduced solubility in protic solvents suggests limited hydrogen bonding between BAY-678 and alcohol molecules, likely due to steric hindrance around potential hydrogen bonding sites [13] [14]. Dimethylformamide (DMF) demonstrates intermediate solubility at 30 mg/mL, confirming the compound's preference for aprotic solvents [13].
Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
---|---|---|---|
DMSO | 90-100 | 224.8-249.78 | Clear solution |
Ethanol | 4.3 | 10.74 | Requires sonication |
DMF | 30 | 74.93 | Clear solution |
Water | Insoluble | - | Hydrophobic character |
The limited aqueous solubility reflects the compound's predominantly hydrophobic character, attributed to the trifluoromethyl-substituted phenyl ring and the lipophilic dihydropyrimidinone core [2] [5].
BAY-678 exists as a stable crystalline powder under standard storage conditions, exhibiting white to light brown coloration depending on purity and storage history [13] [15] [14]. The compound demonstrates thermal stability with storage temperatures maintained at 2-8°C for optimal long-term preservation [2] [4] [13].
Crystallographic analysis reveals the compound adopts a triclinic crystal system with space group P-1, indicating low symmetry arrangements in the solid state [16]. The optical activity shows [α]/D values of +21 to +29° (c = 0.5 in methanol), confirming the presence of a single enantiomer and indicating the maintenance of stereochemical integrity in the crystalline form [13] [15].
Polymorphic stability considerations are crucial for pharmaceutical applications. The compound's crystalline structure appears to be stabilized by intermolecular hydrogen bonding networks involving the dihydropyrimidinone carbonyl group and nitrogen atoms [17]. The predicted boiling point of 623.9±55.0°C and density of 1.42±0.1 g/cm³ suggest a robust crystalline lattice with significant intermolecular attractions [13].
The pKa value of 9.35±0.70 indicates moderate basicity, primarily associated with the pyridine nitrogen in the carbonitrile substituent, which may influence both crystalline packing and solution behavior [13].
The synthesis of BAY-678 and related dihydropyrimidinone derivatives follows established Biginelli reaction pathways with significant modifications for pharmaceutical optimization [6] [18] [19]. The fundamental Biginelli reaction involves the acid-catalyzed cyclocondensation of three components: a β-ketoester, an aromatic aldehyde, and urea or thiourea [18] [19].
Key synthetic intermediates in the BAY-678 pathway include:
The mechanistic pathway involves initial aldol condensation between the β-ketoester and aldehyde, followed by nucleophilic addition of urea to form a cyclic intermediate [18] [20]. Dehydration steps subsequently yield the dihydropyrimidinone core structure with defined stereochemistry at position 4 [19] [20].
Advanced synthetic modifications incorporate strategic positioning of functional groups to enhance potency and selectivity. The introduction of the methyl sulfone substituent in related analogs like BAY 85-8501 demonstrates the evolution of synthetic strategies to lock bioactive conformations [6] [21].
Large-scale synthesis optimization of dihydropyrimidinone derivatives has focused on improving yield, reducing reaction times, and minimizing environmental impact [22] [23] [24]. Continuous flow reactor technology has emerged as a particularly effective approach, enabling rapid synthesis with yields up to 96% within minutes [23] [24].
Catalytic system optimization has transitioned from traditional acid catalysts to more efficient alternatives. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) at 25 mol% loading provides excellent yields for complex dihydropyrimidinone synthesis, particularly for sterically demanding substrates [25]. Molecular iodine catalysis offers an environmentally benign alternative with moderate Lewis acidity and water tolerance [22].
Solvent-free conditions represent a significant advancement in green chemistry approaches. These conditions not only eliminate solvent-related waste but often provide enhanced reaction rates and improved yields [26] [27]. pH optimization studies demonstrate that maintaining reaction pH at 5.0 dramatically improves yields compared to more acidic conditions [26].
Temperature control strategies balance reaction efficiency with product quality. Microwave-assisted synthesis at 80°C enables rapid completion while maintaining stereochemical integrity [20] [26]. High-temperature, high-pressure flow reactors allow for precise control of reaction parameters and facilitate continuous production [23] [24].
Purification strategies for large-scale production employ crystallization from hot ethanol as the primary purification method, eliminating the need for chromatographic separation in many cases [25] [28]. Recrystallization optimization ensures consistent crystal form and purity suitable for pharmaceutical applications [28] [17].